molecular formula C10H17NO3 B14207940 (2R)-2-Cyanoheptan-2-yl methyl carbonate CAS No. 917973-16-1

(2R)-2-Cyanoheptan-2-yl methyl carbonate

Cat. No.: B14207940
CAS No.: 917973-16-1
M. Wt: 199.25 g/mol
InChI Key: GFMJNTKJDHMMKF-SNVBAGLBSA-N
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Description

(2R)-2-Cyanoheptan-2-yl methyl carbonate is an organic compound with a unique structure that includes a cyano group and a carbonate ester

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-Cyanoheptan-2-yl methyl carbonate typically involves the reaction of (2R)-2-cyanoheptan-2-ol with methyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is typically performed in an organic solvent like dichloromethane at low temperatures to control the reaction rate and improve yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated reactors and precise control of reaction parameters can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Cyanoheptan-2-yl methyl carbonate can undergo various chemical reactions, including:

    Hydrolysis: The carbonate ester group can be hydrolyzed under acidic or basic conditions to yield (2R)-2-cyanoheptan-2-ol and methanol.

    Reduction: The cyano group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The carbonate ester can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions, water or aqueous solutions.

    Reduction: Lithium aluminum hydride, hydrogen gas with a suitable catalyst.

    Substitution: Nucleophiles such as amines, alcohols, or thiols.

Major Products

    Hydrolysis: (2R)-2-Cyanoheptan-2-ol and methanol.

    Reduction: (2R)-2-Aminoheptan-2-yl methyl carbonate.

    Substitution: Various substituted carbonate esters depending on the nucleophile used.

Scientific Research Applications

(2R)-2-Cyanoheptan-2-yl methyl carbonate has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Pharmaceuticals: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs or active pharmaceutical ingredients.

    Materials Science: It can be used in the development of novel materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2R)-2-Cyanoheptan-2-yl methyl carbonate depends on its specific application. In drug development, it may act as a prodrug, where the carbonate ester is hydrolyzed in vivo to release the active drug. The cyano group can also interact with biological targets, potentially inhibiting enzymes or receptors involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-Cyanoheptan-2-yl ethyl carbonate: Similar structure but with an ethyl group instead of a methyl group.

    (2R)-2-Cyanoheptan-2-yl propyl carbonate: Similar structure but with a propyl group instead of a methyl group.

    (2R)-2-Cyanoheptan-2-yl butyl carbonate: Similar structure but with a butyl group instead of a methyl group.

Uniqueness

(2R)-2-Cyanoheptan-2-yl methyl carbonate is unique due to its specific combination of a cyano group and a carbonate ester

Properties

CAS No.

917973-16-1

Molecular Formula

C10H17NO3

Molecular Weight

199.25 g/mol

IUPAC Name

[(2R)-2-cyanoheptan-2-yl] methyl carbonate

InChI

InChI=1S/C10H17NO3/c1-4-5-6-7-10(2,8-11)14-9(12)13-3/h4-7H2,1-3H3/t10-/m1/s1

InChI Key

GFMJNTKJDHMMKF-SNVBAGLBSA-N

Isomeric SMILES

CCCCC[C@](C)(C#N)OC(=O)OC

Canonical SMILES

CCCCCC(C)(C#N)OC(=O)OC

Origin of Product

United States

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